molecular formula C3H3ClN2OS B047599 3-Chloro-4-methoxy-1,2,5-thiadiazole CAS No. 5728-16-5

3-Chloro-4-methoxy-1,2,5-thiadiazole

Cat. No. B047599
CAS RN: 5728-16-5
M. Wt: 150.59 g/mol
InChI Key: SNLDYFHPRJMKLQ-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-1,2,5-thiadiazole is a chemical compound with the molecular formula C3H3ClN2OS and a molecular weight of 150.59 . It is used in neurology research and is associated with various areas such as pain and inflammation, neurotransmission, Alzheimer’s, memory, learning and cognition, Parkinson’s, schizophrenia, and addiction .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methoxy-1,2,5-thiadiazole is defined by its molecular formula C3H3ClN2OS . The influence of substituents on the compound’s activity has been studied, revealing that the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .


Chemical Reactions Analysis

The structure-activity relationship (SAR) of the 1,3,4-thiadiazole scaffold suggests that methoxy group substitution decreases the antimicrobial activity while electron-withdrawing group increases the activity .

Scientific Research Applications

  • Anticancer Activity : 3,5-bis(indolyl)-1,2,4-thiadiazoles, a derivative, have shown potent in-vitro anticancer activity against human cancer cell lines (Kumar et al., 2011).

  • Chemical Reactions and Transformations : 4-carbethoxy-5-chloro-1,2,3-thiadiazole reacts with sodium azide to form ethyl -thiatriazolyldiazoacetate, indicating a new rearrangement mechanism (L'abbé et al., 1982). Additionally, 3,5-Dichloro-1,2,4-thiadiazole can be used to produce 3,5-diaryl-1,2,4-thiadiazoles under Suzuki-Miyaura coupling conditions (Farahat & Boykin, 2012).

  • Antimicrobial Activity : Certain derivatives of 3-Chloro-4-methoxy-1,2,5-thiadiazole have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria (Murthy & Shashikanth, 2012); (Noolvi et al., 2016).

  • Corrosion Inhibition : A novel 1,3,4-thiadiazole derivative has been found effective in protecting mild steel in acidic environments, demonstrating a high degree of corrosion inhibition (Attou et al., 2020).

  • Molecular Structure Studies : Studies on the molecular structure and electronic properties of 3-Chloro-4-fluoro-1,2,5-thiadiazole have been conducted to understand its neutral ground-state geometry and ionization potentials (Pacsai et al., 2012).

  • Antioxidant Properties : Certain 1,3,4-thiadiazole derivatives exhibit effective antioxidant properties, potentially useful in pharmaceutical applications (Gür et al., 2017).

Safety And Hazards

Safety data for 3-Chloro-4-methoxy-1,2,5-thiadiazole suggests that contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . It is classified as Acute Tox. 3 Oral - Eye Dam. 1, indicating that it is toxic if swallowed and causes serious eye damage .

properties

IUPAC Name

3-chloro-4-methoxy-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2OS/c1-7-3-2(4)5-8-6-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLDYFHPRJMKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592586
Record name 3-Chloro-4-methoxy-1,2,5-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methoxy-1,2,5-thiadiazole

CAS RN

5728-16-5
Record name 3-Chloro-4-methoxy-1,2,5-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Maheshwari, PSS Rao, WS Messer Jr - Bioorganic & Medicinal Chemistry, 2014 - Elsevier
Studies have demonstrated the presence of allosteric binding sites on each of the muscarinic acetylcholine receptor (mAChR) subtypes. Since most drugs targeting muscarinic …
Number of citations: 4 www.sciencedirect.com
JS Ward, L Merritt, DO Calligaro… - Journal of medicinal …, 1998 - ACS Publications
The acetyl group of the muscarinic agonist aceclidine 4 was replaced by various 1,2,5-thiadiazoles to provide a new series of potent m 1 muscarinic agonists 17 and 18. Optimal m 1 …
Number of citations: 61 pubs.acs.org
FR Tejada, PI Nagy, M Xu, C Wu, T Katz… - Journal of medicinal …, 2006 - ACS Publications
As part of a continuing effort to design and synthesize highly selective muscarinic agonists for different muscarinic receptor subtypes, several tetra(ethylene glycol)(3-methoxy-1,2,5-…
Number of citations: 17 pubs.acs.org
AL Sabb, RL Vogel, MG Kelly, Y Palmer… - Bioorganic & medicinal …, 2001 - Elsevier
Amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine related to (+)-WAY-100135 and WAY-100635 are potent 5-HT 1A receptor agonists and antagonists, which have selective …
Number of citations: 13 www.sciencedirect.com

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